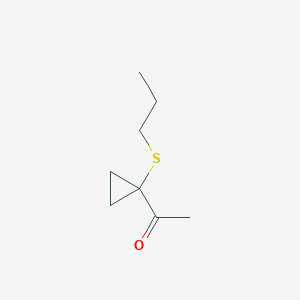
1-Acetyl-1-propylmercapto-cyclopropane
Description
1-Acetyl-1-propylmercapto-cyclopropane is a cyclopropane derivative featuring an acetyl group (COCH₃) and a propylmercapto group (S-CH₂CH₂CH₃) attached to the strained cyclopropane ring. This compound combines the unique reactivity of the cyclopropane ring with functional groups that influence its physicochemical and biological properties.
Properties
CAS No. |
120778-94-1 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-(1-propylsulfanylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14OS/c1-3-6-10-8(4-5-8)7(2)9/h3-6H2,1-2H3 |
InChI Key |
BNEKTRQDOYBDSR-UHFFFAOYSA-N |
SMILES |
CCCSC1(CC1)C(=O)C |
Canonical SMILES |
CCCSC1(CC1)C(=O)C |
Synonyms |
Ethanone, 1-[1-(propylthio)cyclopropyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
a. 1-Mercaptomethyl-Cyclopropyl-Acetic Acid ()
- Structure : Contains a mercaptomethyl group (SH-CH₂) and acetic acid (CH₂COOH) on the cyclopropane.
- Key Difference: The target compound replaces the acetic acid with an acetyl group and substitutes the shorter mercaptomethyl with a propylmercapto chain.
b. 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide ()
- Structure: Features a carboxamide and hydroxyiminoethyl group.
- Key Difference : The carboxamide group introduces hydrogen-bonding capacity, increasing water solubility relative to the acetyl group in the target compound. The methoxyphenyl substituent adds aromaticity, which is absent in the target compound .
c. 1-Methylcyclopropanamine Hydrochloride ()
- Structure : A primary amine (NH₂) attached to a methyl-substituted cyclopropane.
- Key Difference : The amine group is basic and forms salts (e.g., hydrochloride), whereas the thioether (propylmercapto) in the target compound is neutral and less reactive toward acids. This difference impacts solubility and bioavailability .
d. 1-(Methylamino)cyclopropane-1-carbonitrile ()
- Structure: Includes a methylamino group (NHCH₃) and a nitrile (CN).
- Key Difference: The nitrile group is strongly electron-withdrawing, increasing ring strain and reactivity compared to the acetyl group in the target compound. The methylamino group introduces basicity, contrasting with the thioether’s non-basic nature .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


